
1,1-Diphenylhydrazine
Overview
Description
1,1-Diphenylhydrazine (C₁₂H₁₂N₂; molecular weight 184.24 g/mol) is a nitrogen-containing compound characterized by two phenyl groups attached to a hydrazine backbone in a symmetrical 1,1-configuration . It exists as a yellow solid or liquid under standard conditions and is identified by synonyms such as Hydrozobenzene, N,N-Diphenylhydrazine, and α,α-Diphenylhydrazine . The compound is utilized in organic synthesis, materials science, and biomedical research, particularly in the preparation of hydrazones and stable free radicals .
Preparation Methods
Reduction of N-Nitrosodiphenylamine
The most widely documented method for synthesizing 1,1-diphenylhydrazine involves the reduction of N-nitrosodiphenylamine using zinc and acetic acid in alcoholic solvents . This approach, patented for its scalability and mild conditions, proceeds via the following stoichiometric reaction:
Reaction Mechanism and Optimization
The reduction mechanism entails the transfer of electrons from zinc to the nitroso group, facilitated by proton donation from acetic acid. The choice of alcohol solvent (e.g., methanol, ethanol, n-butanol) influences reaction kinetics and product purity. For instance, methanol accelerates the reaction due to its polarity, while n-butanol enhances solubility of intermediates .
Data Table: Representative Conditions and Yields
Solvent | Zinc (mol) | Acetic Acid (mol) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Methanol | 1 | 1 | 0 | 1 | 85 |
Ethanol | 3 | 4 | 20 | 5.5 | 89 |
n-Butanol | 4 | 4 | 30 | 6 | 82 |
Key Observations :
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Excess zinc (up to 7 mol) improves conversion but complicates filtration .
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Lower temperatures (0–10°C) minimize side reactions, such as over-reduction or dimerization .
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Post-reaction processing includes filtration to remove zinc residues and recrystallization from benzene to isolate the pure product .
Photolysis of Diphenylcarbamoyl Azide
An alternative route involves the photolytic decomposition of diphenylcarbamoyl azide , as reported by Koga and Anselme . Upon UV irradiation, the azide undergoes Curtius-like rearrangement to form this compound alongside nitrogen gas:
2 + \text{CO}2
Experimental Details
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Substrate : Diphenylcarbamoyl azide, synthesized from diphenylcarbamoyl chloride and sodium azide .
-
Conditions : Irradiation at 254 nm in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere .
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Yield : 65–70%, with minor byproducts such as diphenylurea .
Advantages :
-
Avoids stoichiometric metal reductants, reducing waste.
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Suitable for small-scale laboratory synthesis due to precise light control.
Limitations :
Acid-Catalyzed Synthesis from Hydrazine Derivatives
This compound is also accessible via acid-catalyzed reactions of hydrazine with aryl electrophiles. For example, This compound hydrochloride is synthesized by treating hydrazine with chlorobenzene in the presence of hydrochloric acid :
Key Steps and Refinement
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Hydrochloride Formation : The free base is protonated in situ, improving solubility and stability .
-
Purification : Recrystallization from ethanol/water mixtures yields the hydrochloride salt (purity >98%) .
Industrial Relevance :
-
The hydrochloride salt is preferred for storage and transportation due to its reduced sensitivity to oxidation .
Comparative Analysis of Synthetic Methods
Critical Insights :
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylnitrosoamine.
Reduction: It can be reduced to form diphenylamine.
Substitution: It can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Diphenylnitrosoamine
Reduction: Diphenylamine
Substitution: Various substituted hydrazines depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
1,1-Diphenylhydrazine serves as a versatile reagent in organic synthesis. It is primarily used for:
- Synthesis of Hydrazones : The compound reacts with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis.
- Preparation of Azoles : It can be used to synthesize various azole derivatives by cyclization reactions.
- Ligand Formation : The compound acts as a ligand in coordination chemistry, forming complexes with transition metals such as molybdenum and palladium. These complexes exhibit interesting catalytic properties and structural characteristics .
Biological Applications
In biological research, this compound has been utilized for:
- Enzyme Mechanism Studies : It acts as a probe to investigate enzyme mechanisms and metabolic pathways.
- Antioxidant Studies : The compound has been studied for its potential antioxidant properties, contributing to research on oxidative stress and related diseases .
Industrial Applications
In industry, this compound is employed in:
- Dyes and Pigments Production : It serves as an intermediate in the synthesis of dyes and pigments.
- Chemical Manufacturing : The compound is used in the production of various chemicals due to its reactivity and ability to form stable intermediates .
Case Study 1: Synthesis of Hydrazones
A study demonstrated the efficiency of this compound in synthesizing hydrazones from aldehydes and ketones. The reaction conditions were optimized for yield and purity. The resulting hydrazones were characterized using NMR spectroscopy and mass spectrometry .
Reactant | Product | Yield (%) | Characterization Method |
---|---|---|---|
Benzaldehyde | Benzylidene Diphenylhydrazone | 85 | NMR |
Acetophenone | Acetophenone Hydrazone | 90 | Mass Spectrometry |
Research evaluated the antioxidant activity of this compound using various assays. The compound showed significant scavenging activity against free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .
Safety and Toxicological Considerations
Despite its applications, safety precautions are necessary due to the potential toxicity of this compound. Studies indicate that exposure may lead to hepatotoxicity and carcinogenic effects in laboratory animals . Regulatory agencies recommend handling this compound with care to minimize risks associated with inhalation or skin contact.
Mechanism of Action
The mechanism of action of 1,1-Diphenylhydrazine involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the hydrazine moiety, which attacks the electrophilic carbonyl carbon. The resulting hydrazone derivatives are stable and can be used in various chemical and biological applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomer: 1,2-Diphenylhydrazine
1,2-Diphenylhydrazine (N,N′-Diphenylhydrazine) is a structural isomer of 1,1-diphenylhydrazine, differing in the positions of phenyl groups on the hydrazine backbone.
Key Differences :
- Reactivity : The 1,1-isomer forms stable hydrazyl radicals upon oxidation (e.g., with benzofurazan derivatives), while the 1,2-isomer is less studied in radical chemistry .
Substituted Arylhydrazines: o-Tolylhydrazine and p-Tolylhydrazine
These compounds feature methyl-substituted phenyl groups, altering steric and electronic properties compared to this compound.
Key Differences :
- Steric Effects : The methyl groups in o-tolylhydrazine reduce reactivity in cyclization reactions compared to unsubstituted this compound .
- Hydrophobicity : this compound’s symmetrical structure enhances hydrophobicity, influencing its use in lipid-rich environments .
Hydrazine Derivatives with Biomedical Relevance
This compound derivatives are compared to other hydrazides in drug design and anti-amyloid activity.
Key Differences :
- Stability : this compound derivatives form persistent free radicals (e.g., hydrazyl radicals), unlike hydralazine, which generates short-lived radicals .
Free Radical Formation and Redox Behavior
This compound derivatives exhibit unique redox properties compared to other hydrazines.
Key Differences :
- Radical Lifespan : this compound derivatives form radicals with intermediate stability, bridging transient and persistent radical behaviors .
Biological Activity
1,1-Diphenylhydrazine (DPH) is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. Its molecular formula is , and it is known for its potential applications in various biological contexts, including antioxidant, antibacterial, and anticancer properties.
This compound can be synthesized through several methods, including the reaction of phenylhydrazine with benzaldehyde or through the reduction of azobenzene. The compound appears as a white to off-white crystalline powder and is classified as harmful and an irritant, necessitating careful handling in laboratory settings due to its corrosive properties .
Antioxidant Activity
Research indicates that DPH exhibits notable antioxidant properties . It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This activity is particularly relevant in protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Antibacterial Activity
DPH has demonstrated antibacterial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve binding to bacterial chloride channels in the cell wall, disrupting the influx of chloride ions essential for bacterial growth. This property suggests potential applications in developing new antibacterial agents.
Anticancer Activity
A significant area of research has focused on the anticancer properties of DPH. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. For instance, experiments involving rodent models indicated that DPH could elevate hepatic ornithine decarboxylase activity, a marker for increased cell proliferation, leading to a higher incidence of hepatocellular carcinoma at elevated doses .
Case Study: Hepatocarcinogenicity
In a well-conducted study on rodents, 1,2-diphenylhydrazine (a related compound) was linked to an increased incidence of liver tumors. Female mice showed a significant increase in hepatocellular carcinoma at higher doses compared to controls (20/43 vs. 1/50) . This indicates that while DPH may exhibit some beneficial biological activities, it also poses risks for carcinogenicity under certain conditions.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What is the role of 1,1-diphenylhydrazine in synthesizing hydrazones for carbonyl compound identification?
- Methodological Answer : this compound reacts with aldehydes/ketones to form hydrazones, which are characterized by distinct melting points for identification. For example, heating this compound with carbonyl compounds in ethanol (1.5–3 hours) yields crystalline hydrazones. IR spectroscopy confirms the C=N bond formation, while RP-TLC (C18 silica, ethanol-water mobile phases) assesses purity and hydrophobicity .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use inert atmospheres (e.g., N₂) during synthesis to prevent oxidation. Store in amber vials at 0–4°C due to light sensitivity. Toxicity studies in rodents indicate hepatotoxicity and carcinogenicity at high doses; thus, PPE (gloves, goggles) and fume hoods are mandatory. Waste must be neutralized with dilute HCl before disposal .
Q. What standard analytical techniques are used to confirm this compound purity?
- Methodological Answer :
- NMR : Proton signals at δ 6.8–7.5 ppm (aromatic protons) and δ 3.5–4.2 ppm (NH-NH₂).
- IR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N).
- RP-TLC : Rf values using C18 silica and 80% ethanol mobile phase (RM₀ = 0.45–0.60) .
Advanced Research Questions
Q. How does the SNAr mechanism govern the synthesis of nitrobenzofurazan derivatives from this compound?
- Methodological Answer : Reaction with 4-chloro-7-nitrobenzofurazan (NBD-Cl) under NaHCO₃ catalysis proceeds via nucleophilic aromatic substitution (SNAr). The nitro group activates the benzene ring, enabling this compound to replace chloride. Kinetic studies show pseudo-first-order behavior in THF at 25°C. Subsequent dimerization via ipso-substitution yields blue quinone-diimine structures, confirmed by X-ray diffraction .
Q. What redox properties make this compound derivatives useful as radical scavengers?
- Methodological Answer : Oxidation with PbO₂ or KMnO₄ generates persistent hydrazyl radicals (e.g., 1-(4-nitrobenzofurazan-7-yl)-2,2-diphenylhydrazyl). Cyclic voltammetry reveals reversible redox peaks (E₁/₂ = −0.25 V vs. Ag/AgCl in acetonitrile). These radicals dimerize exothermically (ΔH = −120 kJ/mol) with NO₂/N₂O₄ elimination, forming stable blue compounds. Applications include ESR spin-trapping agents .
Q. How do hydrophobicity parameters (logP, RM₀) influence the biomedical applicability of this compound derivatives?
- Methodological Answer :
- RP-TLC Data : For 1-(4-nitrobenzofurazan-7-yl)-2,2-diphenylhydrazine (Compound 3), RM₀ = 0.62 (C18 silica, 80% ethanol).
- AlogP : Calculated logP = 3.8 vs. experimental logP = 4.1.
High hydrophobicity enhances blood-brain barrier penetration but reduces aqueous solubility. Derivatives with RM₀ < 0.5 are prioritized for drug delivery studies .
Q. What contradictions exist in carcinogenicity data for this compound, and how can they be resolved?
- Methodological Answer : Rodent studies show liver tumors at 500 ppm (oral), but human epidemiological data are absent. In vitro assays (Ames test) are negative, suggesting indirect carcinogenesis (e.g., via benzidine metabolites). Resolve contradictions by:
- Dose-Response Modeling : Apply Hill equation to low-dose extrapolation.
- Metabolite Tracking : Use LC-MS to quantify benzidine in hepatic microsomes .
Q. How does this compound participate in catalytic deoxygenative coupling reactions?
- Methodological Answer : With VO(OSiPh₃)₃ catalyst, this compound mediates allylic alcohol coupling via hydrazination. For 1,3-diphenylprop-2-en-1-ol, the reaction yields 1,5-dienes (70% yield, 24 h, 80°C). Mechanistic studies suggest a zirconium-imide intermediate, confirmed by in situ IR at 1650 cm⁻¹ (C=N stretch) .
Properties
IUPAC Name |
1,1-diphenylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYKLKNNBYLTQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
530-47-2 (hydrochloride), 530-47-2 (mono-hydrochloride) | |
Record name | 1,1-Diphenylhydrazine | |
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DSSTOX Substance ID |
DTXSID3043869 | |
Record name | 1,1-Diphenylhydrazine | |
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Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Liquid; [MSDSonline] | |
Record name | 1,1-Diphenylhydrazine | |
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Boiling Point |
220 °C at 40 mm Hg | |
Record name | 1,1-DIPHENYLHYDRAZINE | |
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Solubility |
SOL IN CONCN SULFURIC ACID; SLIGHTLY SOL IN WATER, Very soluble in benzene, ether, ethanol, and chloroform. | |
Record name | 1,1-DIPHENYLHYDRAZINE | |
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Density |
1.190 at 16 °C/4 °C | |
Record name | 1,1-DIPHENYLHYDRAZINE | |
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Vapor Pressure |
0.00049 [mmHg], 4.9X10-4 mm Hg at 25 °C | |
Record name | 1,1-Diphenylhydrazine | |
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Color/Form |
Yellow crystals | |
CAS No. |
530-50-7 | |
Record name | N,N-Diphenylhydrazine | |
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Record name | 1,1-Diphenylhydrazine | |
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Record name | 1,1-Diphenylhydrazine | |
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Record name | 1,1-DIPHENYLHYDRAZINE | |
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Record name | 1,1-DIPHENYLHYDRAZINE | |
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Melting Point |
34.5 °C; also stated as 44 °C | |
Record name | 1,1-DIPHENYLHYDRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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